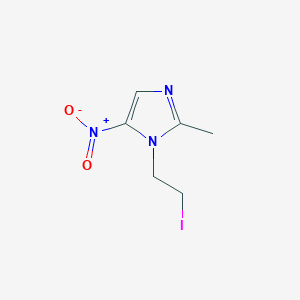

1-(2-Iodoethyl)-2-methyl-5-nitroimidazole

概要

説明

1-(2-Iodoethyl)-2-methyl-5-nitroimidazole is a derivative of the nitroimidazole family, which is known for its diverse biological activities, including antimicrobial and potential antitrichomonal properties. The nitroimidazole moiety is a common feature in these compounds, which is crucial for their biological function. The presence of the iodoethyl group in the 1-position of the imidazole ring may influence the reactivity and biological activity of the compound .

Synthesis Analysis

The synthesis of 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole derivatives typically involves the alkylation of precursor imidazole compounds. For instance, 1-methyl-2-nitrosoimidazole, a related compound, can be synthesized through the electrochemical reduction of 1-methyl-2-nitroimidazole followed by back oxidation with iodine . Similarly, 1-[2-(substituted pyrrol-1-yl)ethyl]-2-methyl-5-nitroimidazole derivatives are synthesized by reacting 2-(2-methyl-5-nitro-1H-imidazolyl)ethylamine dihydrochloride with dicarbonyl compounds . These methods highlight the versatility of nitroimidazole derivatives in undergoing various chemical transformations to yield compounds with potential biological activities.

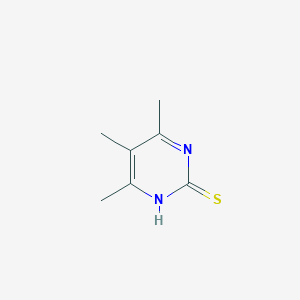

Molecular Structure Analysis

The molecular structure of nitroimidazole derivatives, including 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole, is characterized by the presence of a nitro group and a substituent at the 1-position of the imidazole ring. The nitro group orientation and the nature of the substituent can significantly affect the molecular conformation and, consequently, the biological activity. For example, in the case of 1-methyl-2-nitro-5-vinylimidazole, the molecule is planar, and the vinyl group is cisoid to the heterocyclic CH group . Such structural details are crucial for understanding the reactivity and interaction of these compounds with biological targets.

Chemical Reactions Analysis

Nitroimidazole derivatives are known to participate in various chemical reactions, reflecting their reactivity. For instance, 1-methyl-2-chloromethyl-5-nitroimidazole reacts with tertiary nitronate anions to afford 1-methyl-5-nitro-imidazoles with a trisubstituted ethylenic double bond, following an SRN1 mechanism . The reactivity of these compounds can be exploited for the development of prodrug systems, as demonstrated by the reductively triggered release of a PARP inhibitor from a 2-nitroimidazol-5-ylmethyl unit . These reactions underscore the potential of nitroimidazole derivatives as building blocks for more complex molecules with specific biological functions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole derivatives are influenced by their molecular structure. For example, the crystalline form of 1-methyl-2-nitrosoimidazole is stable, but it reacts in aqueous solutions, indicating sensitivity to the environment . The polymorphism observed in 1-methyl-2-nitro-5-vinylimidazole, with different conformations leading to distinct polymorphic forms, highlights the importance of molecular conformation in determining the physical state of these compounds . Understanding these properties is essential for the development of nitroimidazole-based drugs, as they can affect the drug's stability, solubility, and bioavailability.

科学的研究の応用

Antimicrobial Properties : Nitroimidazoles, such as 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole, are known for their potent anaerobicidal properties. They are effective against a variety of anaerobic bacteria and protozoa, including Entamoeba histolytica, Trichomonas vaginalis, and Giardia. These compounds are widely used in clinical therapy for treating infections caused by anaerobic organisms (Reysset, Su, & Sebald, 1993).

Use in Antimicrobial Chemotherapeutics : Nitroimidazole derivatives, including those with an oxadiazole scaffold, have shown promising results as antibacterial agents. This new class of nitroimidazole derivatives demonstrated strong antibacterial activities, suggesting their potential in drug development for antimicrobial chemotherapeutics (Li et al., 2012).

Drug Metabolism Studies : Studies on the metabolism of nitroimidazoles like metronidazole in biological fluids have been conducted to understand their pharmacokinetic behavior. These studies are crucial for the development of effective and safe therapeutic agents (Gulaid et al., 1978).

Role in Hypoxic Cell Radiosensitization : Some nitroimidazole derivatives have been explored for their potential as hypoxic cell radiosensitizers in cancer treatment. The reduction of these compounds in hypoxic conditions can lead to selective drug delivery to hypoxic tissues, which is a significant challenge in cancer therapy (Parveen et al., 1999).

HIV-1 Reverse Transcriptase Inhibition : Certain nitroimidazole derivatives have been found to inhibit HIV-1 reverse transcriptase. These compounds could be useful in anti-AIDS regimens, especially in cases where other drugs like efavirenz are less effective due to viral mutations (De Martino et al., 2005).

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound. It includes information on toxicity, flammability, and environmental impact.

将来の方向性

This involves discussing potential future research directions. It could include potential applications of the compound, or suggestions for further studies to better understand its properties or reactivity.

特性

IUPAC Name |

1-(2-iodoethyl)-2-methyl-5-nitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8IN3O2/c1-5-8-4-6(10(11)12)9(5)3-2-7/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROXLQGHOPINWFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CCI)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8IN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70167194 | |

| Record name | Imidazole, 1-(2-iodoethyl)-2-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Iodoethyl)-2-methyl-5-nitroimidazole | |

CAS RN |

16156-90-4 | |

| Record name | 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16156-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016156904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazole, 1-(2-iodoethyl)-2-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-IODOETHYL)-2-METHYL-5-NITROIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KF74X42GX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

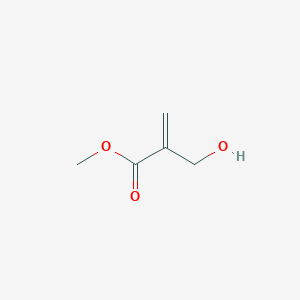

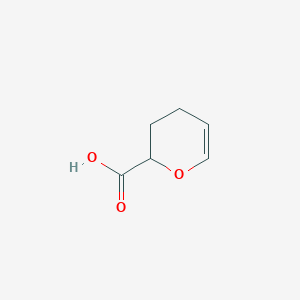

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B95381.png)